Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)

Description

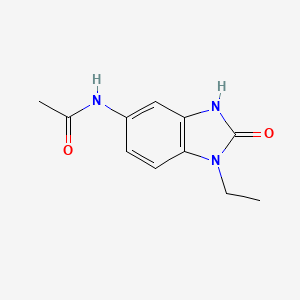

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) is a benzimidazolone derivative characterized by a 2-oxo-benzimidazole core substituted with an ethyl group at the N1 position and an acetamide moiety at the C5 position.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-benzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-14-10-5-4-8(12-7(2)15)6-9(10)13-11(14)16/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQNDWLGZSNEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457972 | |

| Record name | Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99857-17-7 | |

| Record name | Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) typically involves the reaction of 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

Acetamide serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions expands its utility in synthetic chemistry.

Biological Research

The compound has shown potential as an inhibitor of specific enzymes and proteins. This property makes it a candidate for studying biological pathways and mechanisms. For instance, it has been investigated for its interaction with cellular targets that may lead to apoptosis in cancer cells by activating the p53 pathway and inhibiting anti-apoptotic proteins.

Medicinal Applications

Acetamide has been explored for its therapeutic properties:

- Anticancer Activity: Studies indicate that it can induce apoptosis in various cancer cell lines.

- Antiviral Properties: Research suggests potential effectiveness against certain viral infections.

- Antimicrobial Effects: The compound has exhibited activity against various bacterial strains.

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of benzimidazole derivatives, Acetamide was shown to significantly inhibit the growth of human cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Activity

Another research effort evaluated the antiviral properties of Acetamide against specific viruses. The findings indicated that the compound could inhibit viral replication, suggesting its potential as a lead compound for developing antiviral drugs.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins . Additionally, it can interfere with the replication of viruses by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Chlorine Substitution : The 2-chloro analog (CAS 842977-05-3) exhibits increased molar mass and irritancy, likely due to the electron-withdrawing Cl atom enhancing reactivity .

- Benzodioxole Derivatives : The IDO1 inhibitor in demonstrates how substituents like benzodioxole can modulate pharmacological activity, suggesting that the target compound’s ethyl and acetamide groups may offer a balance between lipophilicity and solubility .

Yield Comparison :

- The benzodioxole-acetamide analog () was synthesized in 84% yield via condensation, highlighting efficient methodology .

- Chlorinated analogs may require additional purification steps due to reactivity, as suggested by the irritant classification in .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The benzimidazolone core participates in hydrogen bonding (N-H···O and C=O···H-N), as observed in trichloro-acetamide derivatives (). Meta-substituents (e.g., methyl, chloro) influence crystal packing and lattice parameters .

- Solubility : Hydroxynaphthalene-carboxamide analogs () may exhibit reduced aqueous solubility due to extended aromaticity, whereas the target compound’s acetamide group could improve solubility via polar interactions .

Biological Activity

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl), is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: CHNO

Its structure features a benzimidazole core, which is known for various biological activities. The presence of the acetamide functional group enhances its pharmacological properties.

Research indicates that Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) may interact with several biological targets:

- Serotonin Receptors: The compound exhibits affinity for serotonin receptors, particularly 5-HT(4) receptors. Studies have shown that derivatives with similar structures display moderate to high affinity for these receptors, suggesting potential applications in treating gastrointestinal disorders .

- Antimicrobial Activity: Preliminary studies have indicated that compounds structurally related to Acetamide demonstrate antimicrobial properties. For instance, derivatives have shown significant inhibition against various pathogens, indicating a potential role in infection management .

- Cytotoxic Effects: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds with benzimidazole derivatives exhibited significant cytotoxicity against MCF7 and A549 cell lines with IC values indicating effective growth inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetamide and its derivatives:

Case Studies

-

Study on Serotonin Receptors:

A series of benzimidazole derivatives were synthesized and evaluated for their binding affinity to serotonin receptors. The study highlighted that structural modifications could significantly alter receptor affinity and functional activity, indicating the complexity of receptor interactions in therapeutic contexts . -

Antimicrobial Evaluation:

A recent investigation into pyrazole derivatives demonstrated their potential as antimicrobial agents. While not directly related to Acetamide, the findings suggest that similar structural motifs may confer antimicrobial properties, warranting further exploration of Acetamide's efficacy against bacterial strains . -

Cytotoxicity in Cancer Research:

Research focusing on the cytotoxic effects of benzimidazole derivatives revealed promising results against various cancer cell lines, including MCF7 and A549. The studies indicated that specific substitutions on the benzimidazole ring could enhance anticancer activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. Q1: What are the recommended synthetic routes for Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl), and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: React 5-amino-1-ethyl-2,3-dihydro-1H-benzimidazol-2-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions.

- Step 2: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate the product via vacuum filtration after cooling.

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity to minimize byproducts. Recrystallization from ethanol/water (9:1) improves purity (>95%) .

Q. Q2: How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Analyze and NMR spectra for characteristic signals:

- Benzene protons at δ 6.8–7.2 ppm (aromatic region).

- Acetamide carbonyl at δ 168–170 ppm in NMR.

- Mass Spectrometry: ESI-MS should show [M+H]+ at m/z 261.1 (calculated for CHNO).

- X-ray Diffraction (XRD): Use SHELXL for crystal structure refinement to confirm bond lengths (e.g., C=O at ~1.22 Å) and hydrogen bonding patterns .

Advanced Research Questions

Q. Q3: How can hydrogen-bonding networks in the crystal lattice of this compound be analyzed to predict supramolecular assembly?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., ) into patterns like D (onor) and A (cceptor) motifs. For example, a motif may form between adjacent molecules .

- SHELXL Refinement: Use anisotropic displacement parameters to model thermal motion and validate hydrogen-bond geometry (e.g., bond angles ~160°).

- Software Tools: Mercury (CCDC) for visualizing packing diagrams and calculating void volumes .

Q. Q4: What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and compare calculated IR/NMR spectra with experimental data. Discrepancies in carbonyl stretching frequencies (~10 cm shifts) may arise from solvent effects in experiments.

- Solvent Correction: Apply PCM (Polarizable Continuum Model) to simulations to account for solvent polarity in experimental conditions .

- Validation: Cross-check with solid-state NMR or Raman spectroscopy to isolate crystal-packing effects .

Q. Q5: How can polymorph screening be systematically designed to identify stable crystalline forms?

Methodological Answer:

- High-Throughput Screening: Use solvent evaporation (e.g., ethanol, DMF, acetonitrile) at varying temperatures (4°C to 60°C) and humidity levels.

- Characterization:

- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8°) to distinguish polymorphs.

- DSC: Identify melting endotherms (e.g., Form I melts at 215°C; Form II at 198°C).

- Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor phase transitions via PXRD .

Q. Q6: What in vitro assays are suitable for evaluating the bioactivity of derivatives of this benzimidazolone acetamide?

Methodological Answer:

- Kinase Inhibition: Use FRET-based assays (e.g., EGFR kinase) with ATP concentration gradients (0–100 µM) to determine IC.

- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure.

- SAR Analysis: Modify the ethyl group (R = methyl, propyl) and correlate substituent size with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.